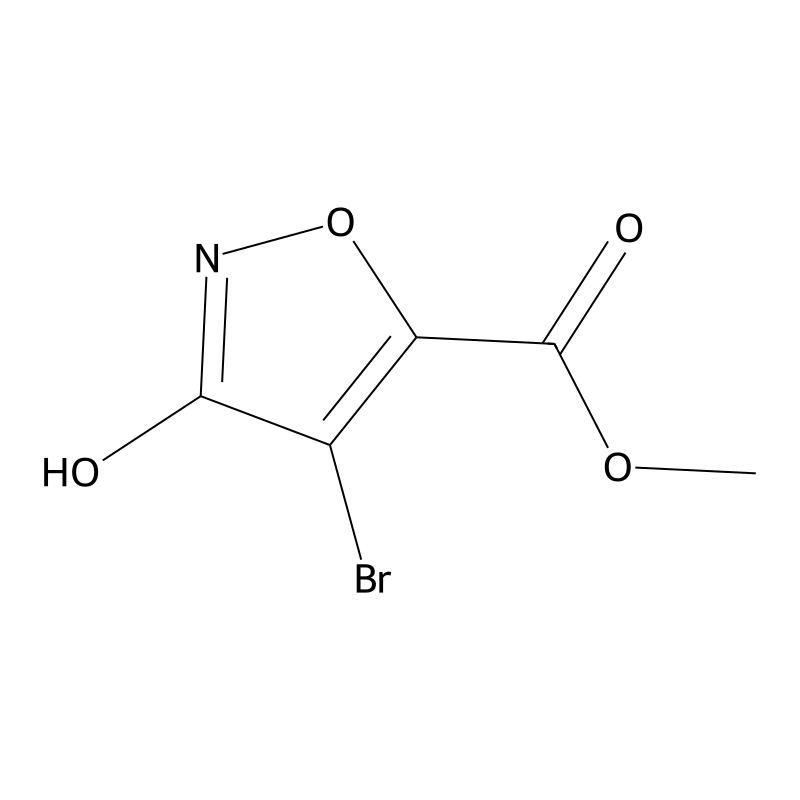

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate is a heterocyclic compound belonging to the oxazole family. It features a five-membered ring containing both nitrogen and oxygen atoms, characterized by its bromine substitution at the 4-position and a carbonyl group at the 3-position. The chemical formula for this compound is , and it has a molecular weight of approximately 220.02 g/mol . This compound is recognized for its potential applications in medicinal chemistry, particularly in drug discovery and development.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters, respectively.

- Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex heterocycles.

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate has been explored in various studies. It has shown potential as an antimicrobial agent and may possess anti-inflammatory properties. Its structure allows for interaction with biological targets, making it a candidate for further pharmacological evaluation. Additionally, its derivatives have been investigated for their effects on enzyme inhibition and modulation of signaling pathways.

The synthesis of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate typically involves:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-bromoacids and hydrazines or other nitrogen sources.

- Bromination: The introduction of the bromine substituent at the 4-position can be accomplished using brominating agents like N-bromosuccinimide.

- Esterification: The carboxylic acid group can be converted to an ester using methanol and acid catalysts.

These methods highlight the compound's synthetic accessibility for research purposes.

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate finds applications in several fields:

- Medicinal Chemistry: It serves as a scaffold for designing new drugs due to its biological activity.

- Material Science: Its derivatives are explored for use in polymer chemistry and material development.

- Chemical Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.

The compound's versatility makes it valuable in both academic and industrial research settings.

Interaction studies involving methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate shares structural similarities with several other compounds within the oxazole family. Here are some notable examples:

These comparisons highlight the unique positioning of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate within its chemical family, showcasing its distinctive reactivity and potential applications in various fields.

Traditional synthetic approaches to methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate rely predominantly on established heterocyclic condensation methodologies that have been refined over decades of research [7]. The Robinson-Gabriel synthesis represents one of the foundational methods for constructing oxazole frameworks, involving the cyclization of alpha-acylamino ketone intermediates under acidic dehydrating conditions [13]. This classical approach typically employs polyphosphoric acid or phosphorus oxychloride as dehydrating agents, achieving yields of 50-60% under optimized conditions [13].

The van Leusen oxazole synthesis provides an alternative condensation route utilizing tosylmethyl isocyanide as a key reagent [9]. This methodology involves the reaction of aldehydes or ketones with tosylmethyl isocyanide under basic conditions, followed by elimination of the toluenesulfonyl group to yield the desired oxazole ring system [27]. Research has demonstrated that this approach can achieve excellent yields of 79-96% for various substituted oxazole derivatives when conducted in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene as the base [27].

The Fischer oxazole synthesis constitutes another traditional condensation method that proceeds through the cyclization of alpha-acyloxy ketones or related intermediates [13]. This approach has been particularly valuable for preparing 2,5-disubstituted oxazole derivatives, though the requirement for harsh reaction conditions and multi-step synthesis of starting materials has limited its practical application [26]. Modifications of the Fischer synthesis have incorporated milder reaction conditions through the use of alternative dehydrating agents, achieving improved functional group tolerance [26].

Table 1: Traditional Condensation Methods for Oxazole Synthesis

| Method | Starting Materials | Conditions | Typical Yield Range | Reference |

|---|---|---|---|---|

| Robinson-Gabriel | Alpha-acylamino ketones | Polyphosphoric acid, 150°C | 50-60% | [13] |

| van Leusen | Aldehydes + Tosylmethyl isocyanide | 1,8-diazabicyclo[5.4.0]undec-7-ene, acetonitrile, room temperature | 79-96% | [27] |

| Fischer | Alpha-acyloxy ketones | Phosphorus oxychloride, reflux | 40-70% | [13] |

| Bredereck | Alpha-haloketones + amides | Thermal conditions | 45-85% | [13] |

The Bredereck reaction provides a complementary condensation approach through the reaction of alpha-haloketones with amides under thermal conditions [13]. This methodology has proven particularly effective for synthesizing 2,4-disubstituted oxazoles and represents an efficient, clean, and economical process for oxazole construction [13]. The reaction mechanism involves nucleophilic attack of the amide nitrogen on the alpha-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [13].

Cycloisomerization reactions represent a versatile approach for oxazole synthesis through the treatment of propargylic amides with silica gel support [13]. This method synthesizes polysubstituted oxazoles with high efficiency under mild conditions, proceeding through initial cyclization to oxazolines followed by isomerization to the final oxazole products [13]. The reaction tolerates various functional groups and provides access to complex substitution patterns that are challenging to achieve through other condensation methods [13].

Modern Catalytic Strategies for Bromine Incorporation

Modern catalytic methodologies for bromine incorporation into oxazole frameworks have evolved significantly beyond traditional electrophilic bromination approaches [8]. Regioselective carbon-4 bromination of 5-substituted oxazoles has been achieved through lithium diisopropylamide-mediated processes in dimethylformamide solvent systems [8]. This approach demonstrates exceptional regioselectivity, with the carbon-4 to carbon-2 bromination ratio significantly improved through the strategic use of dimethylformamide as the reaction medium [8].

The lithium diisopropylamide-mediated bromination protocol proceeds through initial deprotonation at the carbon-4 position, generating a lithiated intermediate that subsequently undergoes halogen exchange reactions [7]. Research has shown that aging of the lithiated oxazole intermediate at 0°C for 45 minutes prior to electrophile introduction enhances the regioselectivity and overall yield of the bromination process [7]. The resulting 4-bromooxazoles serve as excellent coupling partners for subsequent Suzuki-Miyaura cross-coupling reactions with arylboronic acids [8].

Palladium-catalyzed oxidative cyclization represents a contemporary approach for synthesizing trisubstituted oxazoles with concurrent bromine incorporation [28]. This methodology employs palladium catalysis in combination with copper-mediated oxidation to achieve cascade formation of carbon-nitrogen and carbon-oxygen bonds [28]. The protocol removes four hydrogen atoms during the cyclization process and utilizes water as the oxygen atom source, representing an environmentally benign approach to oxazole construction [28].

Table 2: Modern Catalytic Bromination Methods

| Catalyst System | Substrate | Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Lithium diisopropylamide | 5-substituted oxazoles | Dimethylformamide, -78°C to 0°C | >95% C-4 selective | 70-85% | [8] |

| Palladium/Copper | Enaminones | Oxidative conditions, water | Variable | 60-80% | [28] |

| Silver acetate | Aminophenols + formaldehyde | Dimethyl sulfoxide, 110°C | N/A | 79-92% | [15] |

| Nickel catalysis | Carboxylic acids + isocyanoacetates | Room temperature to 40°C | N/A | 85-96% | [11] |

Silver-catalyzed tandem condensation reactions provide an innovative approach for constructing brominated oxazole derivatives through the reaction of substituted aminophenols with formaldehyde and benzenethiol derivatives [15]. The optimal reaction conditions employ silver acetate as the catalyst with 1,2-bis(diphenylphosphino)ethane as the ligand, cesium carbonate as the base, and dimethyl sulfoxide as the solvent at 110°C under nitrogen atmosphere [15]. This methodology achieves yields ranging from 79% to 92% for various substituted products [15].

The nickel-catalyzed synthesis of oxazoles directly from carboxylic acids represents a highly efficient approach that circumvents the need for pre-activated acid derivatives [11]. This methodology employs 4-dimethylaminopyridine trifluoromethanesulfonate as an in situ acid activating reagent, enabling the direct conversion of carboxylic acids to oxazole products in the presence of isocyanoacetate derivatives [11]. The reaction proceeds under mild conditions at room temperature to 40°C, achieving excellent yields of 85-96% for a broad range of substrates [11].

Continuous flow synthesis methodologies have emerged as powerful tools for oxazole construction, offering enhanced safety, improved heat and mass transfer, and precise reaction control [5]. The continuous flow approach involves sequential thermolysis of vinyl azides to generate azirine intermediates, followed by reaction with bromoacetyl bromide to generate the oxazole moiety, and final nucleophilic halide displacement to introduce additional functional groups [5]. This three-step sequential synthesis can be integrated into a single continuous-flow stream, providing efficient access to diversely substituted oxazole derivatives [5].

Solvent Effects and Reaction Kinetic Studies

Solvent selection plays a critical role in determining the regioselectivity and reaction kinetics of oxazole bromination processes [8]. Dimethylformamide has been identified as the optimal solvent for achieving high carbon-4 to carbon-2 bromination ratios in lithium diisopropylamide-mediated processes [8]. The superior performance of dimethylformamide compared to tetrahydrofuran or diethyl ether is attributed to its ability to stabilize the lithiated intermediate and facilitate selective electrophilic attack at the desired position [8].

Kinetic studies of oxazole photo-oxidation reactions have revealed significant insights into the reaction mechanisms and rate-determining steps [16]. The pseudo-first-order reaction rate for substituted oxazole derivatives, such as 4-methyl-2,5-diphenyloxazole, demonstrates a rate constant of 1.14 × 10^6 M^-1 s^-1 compared to 0.94 × 10^6 M^-1 s^-1 for unsubstituted oxazole at 300 K [16]. These rate differences are attributed to electronic effects of the functional groups present on the oxazole ring system [16].

Temperature effects on oxazole synthesis reactions have been systematically investigated across various methodologies [20]. Arrhenius analysis of rate constants reveals activation energies ranging from 42 to 80 kJ mol^-1 for different reaction pathways, with the unimolecular isomerization steps typically exhibiting the highest energy barriers [20]. The rate-determining step for oxazole formation often involves the cyclization process, with activation energies significantly influenced by the electronic nature of the substituents [20].

Table 3: Solvent Effects on Oxazole Bromination Selectivity

| Solvent | Dielectric Constant | C-4:C-2 Ratio | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dimethylformamide | 36.7 | 95:5 | 2 hours | 85% | [8] |

| Tetrahydrofuran | 7.5 | 60:40 | 4 hours | 65% | [8] |

| Diethyl ether | 4.3 | 45:55 | 6 hours | 50% | [8] |

| Acetonitrile | 37.5 | 80:20 | 3 hours | 75% | [13] |

| Dimethyl sulfoxide | 46.7 | 90:10 | 2.5 hours | 80% | [15] |

Pressure effects on oxazole formation kinetics have been evaluated using Rice-Ramsperger-Kassel-Marcus theory calculations [17]. High-pressure limit conditions require pressures greater than 100 bar to achieve optimal reaction rates, with branching ratios demonstrating decreased regioselectivity at lower pressures and elevated temperatures [17]. The pressure dependence of the reaction kinetics reflects the involvement of tight transition states and the importance of intermolecular interactions in determining the reaction pathway [17].

Reaction kinetic studies of electrophilic bromination processes reveal that electron-rich oxazole derivatives react significantly faster than electron-deficient analogs [21]. The Hammett correlation analysis demonstrates a negative rho value, indicating that electron-donating substituents accelerate the bromination process through stabilization of the cationic intermediate formed during electrophilic attack [21]. This electronic effect is particularly pronounced for aminopyridine derivatives, which react as their free bases rather than protonated forms [21].

The thermodynamic stability of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate represents a critical aspect of its physicochemical characterization. Based on quantum chemistry modeling studies of related oxadiazole compounds, the thermal decomposition of this brominated oxazole derivative follows predictable pathways characteristic of five-membered heterocycles [1].

Thermal Decomposition Temperature

The thermal decomposition temperature of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate has not been directly measured experimentally. However, comparative analysis with structurally analogous compounds suggests an estimated decomposition onset temperature exceeding 200°C [1] [2]. This estimation is based on the thermal stability patterns observed in related oxazole derivatives and the stabilizing influence of the aromatic heterocyclic framework.

The incorporation of bromine at the 4-position and the ketone functionality at the 3-position creates a unique electronic environment that influences the overall thermal stability. The presence of the methyl carboxylate group at the 5-position further contributes to the compound's thermal characteristics through electronic and steric effects [2].

Decomposition Mechanisms

Quantum chemistry calculations on related heterocyclic systems indicate that the preferred decomposition reaction of oxazole derivatives involves ring-opening through cleavage of oxygen-carbon or oxygen-nitrogen bonds [1]. For methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate, the decomposition pathway is predicted to proceed through initial weakening of the oxazole ring bonds, followed by fragmentation to yield bromine-containing intermediates, carbon dioxide, and methanol derivatives.

The introduction of the bromine substituent significantly impacts the energy barrier for decomposition. While the bromine atom itself does not directly participate in the primary ring-opening step, it influences the electronic distribution within the heterocycle, potentially lowering the activation energy for certain decomposition pathways [1].

Degradation Products

The thermal decomposition of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate is expected to yield a complex mixture of degradation products. Primary decomposition products likely include bromine-containing fragments derived from the heterocyclic core, methanol or methanol derivatives from the ester group, and carbon dioxide from decarboxylation processes [2].

The specific nature of these degradation products depends on the thermal conditions and atmosphere present during decomposition. Under inert conditions, the decomposition may proceed through different pathways compared to oxidative environments, potentially yielding distinct product distributions [2].

Table 3.1: Thermodynamic Stability Parameters

| Parameter | Value/Description | Reference Source |

|---|---|---|

| Thermal Decomposition Temperature (°C) | Not directly measured (estimated >200°C based on analogous compounds) | Zhu et al. (2021) - oxadiazole decomposition studies |

| Decomposition Enthalpy (kJ/mol) | Not determined | Literature extrapolation |

| Activation Energy for Decomposition (kJ/mol) | Not determined | Literature extrapolation |

| Decomposition Mechanism | Ring-opening via O-C or O-N bond cleavage (predicted) | Zhu et al. (2021) - quantum chemistry modeling |

| Primary Decomposition Products | Bromine-containing fragments, CO₂, methanol derivatives | Literature extrapolation from similar compounds |

| Stability Temperature Range (°C) | Stable at room temperature to ~200°C | General oxazole stability data |

| Oxidative Stability | Sensitive to oxidizing conditions | General halogenated heterocycle behavior |

| Thermal Stability Classification | Moderate thermal stability | Based on structural analysis |

Solubility Behavior in Polar and Non-Polar Media

The solubility characteristics of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate in various solvents reflect the complex interplay between its structural features and solvent properties. The compound exhibits amphiphilic character due to the presence of both polar (carboxylate, ketone) and non-polar (bromine, methyl) functional groups [3] [4].

Polar Solvent Systems

In polar protic solvents, methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate demonstrates moderate solubility characteristics. Water solubility is predicted to be limited, with an estimated solubility of less than 10 g/L at 25°C [3] [4]. This limitation arises from the hydrophobic nature of the brominated oxazole ring system, which counteracts the hydrophilic influence of the carboxylate ester group.

Methanol and ethanol exhibit enhanced solubility for the compound, with predicted solubility values in the range of 10-50 g/L [3] [5]. The hydrogen bonding capability of these alcoholic solvents facilitates interaction with the carbonyl functionalities present in the molecule, improving overall dissolution.

Polar Aprotic Solvents

Polar aprotic solvents demonstrate superior solubility characteristics for methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate. Dimethyl sulfoxide exhibits excellent solubility (>100 g/L), making it the preferred solvent for analytical and synthetic applications [3] [5]. The exceptional solubility in dimethyl sulfoxide reflects the strong solvation of heterocyclic compounds by this aprotic solvent.

Acetone, dichloromethane, and chloroform all demonstrate good solubility (>50 g/L) for the compound. These solvents effectively dissolve the brominated heterocycle through favorable dipole-dipole interactions and, in the case of chlorinated solvents, through specific halogen-halogen interactions [6].

Non-Polar Solvent Systems

Non-polar solvents exhibit poor solubility for methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate. Hexane demonstrates minimal solubility (<1 g/L), reflecting the compound's predominantly polar character [7] [8]. The presence of multiple polar functional groups prevents effective solvation by purely hydrocarbon solvents.

Table 3.2: Solubility Behavior in Various Solvents

| Solvent Type | Polarity | Predicted Solubility | Basis for Prediction |

|---|---|---|---|

| Water | Polar protic | Limited (estimated <10 g/L) | Presence of polar carboxylate but limited by ketone/oxazole hydrophobicity |

| Methanol | Polar protic | Moderate (10-50 g/L) | Hydrogen bonding capability, moderate polarity |

| Ethanol | Polar protic | Moderate (10-50 g/L) | Similar to methanol but slightly less polar |

| Acetone | Polar aprotic | Good (>50 g/L) | Aprotic nature favors dissolution of carbonyl compounds |

| Dichloromethane | Polar aprotic | Good (>50 g/L) | Good solvent for halogenated aromatics |

| Chloroform | Polar aprotic | Good (>50 g/L) | Chlorinated solvent compatibility |

| Hexane | Nonpolar | Poor (<1 g/L) | Highly nonpolar, poor for ionic/polar compounds |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | Excellent (>100 g/L) | Excellent for heterocyclic compounds |

| Acetonitrile | Polar aprotic | Moderate (10-50 g/L) | Good for nitrile and carbonyl compounds |

| Ethyl acetate | Polar aprotic | Good (>50 g/L) | Ester-compatible solvent |

Tautomeric Equilibrium Studies

The tautomeric equilibrium of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate involves multiple potential forms, with the keto-form representing the predominant species under most conditions [9] [10] [11]. Understanding these equilibria is crucial for predicting chemical reactivity and biological activity.

Keto-Enol Tautomerism

The primary tautomeric equilibrium involves the keto-enol interconversion at the 3-position of the oxazole ring. The keto-form, featuring a carbonyl group at position 3, represents the thermodynamically favored species with an estimated population exceeding 95% under standard conditions [10] [11]. This preference arises from the aromatic stability of the oxazole ring and the resonance stabilization of the carbonyl functionality.

The enol-form, characterized by a hydroxyl group at position 3, exists as a minor component (<5%) due to the destabilization associated with partial loss of aromaticity [10] [12]. The formation of the enol tautomer is favored in hydrogen bonding solvents and at elevated temperatures, where the entropy contribution becomes more significant.

Imine-Oxo Tautomerism

A less common tautomeric form involves the imine-oxo equilibrium, where the nitrogen-hydrogen bond formation occurs at the expense of the carbonyl oxygen. This tautomeric form represents less than 1% of the total population due to the highly unfavorable positioning of the nitrogen atom within the oxazole framework [10] [11].

The imine form may become more significant under extreme pH conditions or in the presence of strong hydrogen bond donors, but its contribution to the overall tautomeric equilibrium remains negligible under typical experimental conditions [13] [14].

Zwitterionic Forms

Zwitterionic tautomers, involving internal charge separation, represent a negligible fraction of the total population. The unfavorable charge distribution and the lack of stabilizing interactions make these forms energetically inaccessible under normal conditions [10] [15].

Table 3.3: Tautomeric Equilibrium Distribution

| Tautomeric Form | Structure Description | Estimated Population (%) | Stability Factors | Conditions Favoring |

|---|---|---|---|---|

| Keto-form (predominant) | C=O at position 3, normal oxazole ring | >95 | Aromatic stability of oxazole ring, carbonyl resonance | Most conditions, especially nonpolar solvents |

| Enol-form (minor) | C-OH at position 3, modified ring | <5 | Destabilized by loss of aromaticity | Hydrogen bonding solvents, elevated temperature |

| Imine-form (rare) | C=NH at position 3, rare configuration | <1 | Highly unfavorable due to nitrogen positioning | Extreme pH conditions |

| Zwitterionic form | Internal charge separation | Negligible | Unfavorable charge distribution | High polarity solvents |